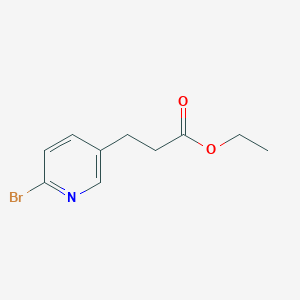

Ethyl 3-(6-bromopyridin-3-yl)propanoate

Description

The field of organic chemistry is continually driven by the need for efficient and versatile molecular building blocks to construct complex target molecules, particularly in the realms of pharmaceutical and materials science. nbinno.com In this context, heterocyclic compounds, especially those containing a pyridine (B92270) nucleus, are of paramount importance. researchgate.net Ethyl 3-(6-bromopyridin-3-yl)propanoate emerges as a significant player in this domain, offering a unique combination of reactive sites that can be selectively manipulated.

Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 918145-42-3 |

| Molecular Formula | C10H12BrNO2 |

| Purity | 95% allbiopharm.com |

Pyridine, a six-membered heteroaromatic ring containing a nitrogen atom, is a fundamental scaffold in organic chemistry. researchgate.net Its derivatives are ubiquitous, found in natural products like vitamins and alkaloids, and form the core of numerous pharmaceutical drugs and agrochemicals. nih.govwisdomlib.org The chemistry of pyridine is rich and varied; the nitrogen atom imparts a degree of electron deficiency to the ring, making it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. Conversely, electrophilic substitution occurs preferentially at the 3-position, albeit often requiring forcing conditions. nih.gov

Pyridine derivatives are prized for their stability, water solubility, and their ability to form hydrogen bonds, which are crucial characteristics for medicinal applications. nih.gov The versatility of the pyridine ring allows for its incorporation into a vast array of molecular designs, enabling the synthesis of compounds with diverse biological and pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties. researchgate.netwisdomlib.org The ability to functionalize the pyridine ring at various positions is a key driver of its widespread use in drug design and development. nbinno.com

The 3-position of the pyridine ring holds special significance for synthetic chemists. As the site of electrophilic substitution, it allows for the introduction of a wide range of functional groups. nih.gov The incorporation of substituents at this position can profoundly influence the molecule's biological activity. For instance, the simple addition of a carboxylic acid group at the C-3 position, as seen in nicotinic acid (niacin), creates a precursor for essential coenzymes like NAD+ and NADP+. nih.gov

This makes 3-substituted pyridines highly sought-after heterocyclic building blocks in drug discovery. csmres.co.uknih.gov Medicinal chemists frequently utilize these scaffolds to construct novel therapeutic agents. The ability to access a diverse collection of high-quality, novel building blocks is a pragmatic strategy to accelerate drug discovery projects and improve the quality of candidate compounds. csmres.co.uknih.gov The 3-substituted pyridine motif is a "privileged scaffold," meaning it is a molecular framework that is recurrently found in biologically active compounds. wisdomlib.org

The specific structure of this compound makes it a highly strategic synthetic intermediate. It possesses two key points of functionality that can be addressed in a controlled manner: the bromo substituent at the 6-position and the ethyl propanoate chain at the 3-position.

The bromine atom on the pyridine ring is a versatile handle for a variety of cross-coupling reactions. Halogenated pyridines are common starting materials for reactions like the Suzuki coupling, which forms new carbon-carbon bonds by reacting with boronic acids in the presence of a palladium catalyst. This allows for the straightforward introduction of aryl, heteroaryl, or alkyl groups at the 6-position. The lithiation of bromopyridines is another effective method to generate a nucleophilic pyridine ring that can react with various electrophiles, yielding a wide range of 3-substituted pyridine derivatives. researchgate.net

Simultaneously, the ethyl propanoate group at the 3-position offers another site for chemical modification. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or used in other coupling reactions. The propanoate chain itself can also be a key structural element in the final target molecule. For example, similar structures like Ethyl 3-(pyridin-2-ylamino)propanoate serve as crucial intermediates in the synthesis of pharmaceuticals such as the thrombin inhibitor Dabigatran etexilate. chemicalbook.comgoogle.compatsnap.com

The dual functionality of this compound allows for a modular and convergent approach to the synthesis of complex molecules. Chemists can first elaborate the structure using the bromo group as a handle and then modify the ester, or vice versa. This strategic potential is the primary rationale for its use and research in contemporary organic synthesis, providing an efficient pathway to novel compounds with potential applications in medicine and materials science.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(6-bromopyridin-3-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-2-14-10(13)6-4-8-3-5-9(11)12-7-8/h3,5,7H,2,4,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTKUHMWRHLTZQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=CN=C(C=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways for Ethyl 3 6 Bromopyridin 3 Yl Propanoate

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of ethyl 3-(6-bromopyridin-3-yl)propanoate reveals several possible disconnections. The most straightforward approach involves disconnecting the ester bond, leading to 3-(6-bromopyridin-3-yl)propanoic acid and ethanol (B145695). This carboxylic acid is a key precursor and can be synthesized through various methods. jennysynth.combiosynth.comsigmaaldrich.combldpharm.com Another disconnection can be made at the C-C bond between the pyridine (B92270) ring and the propanoate side chain. This suggests a coupling reaction between a brominated pyridine derivative and a three-carbon building block. mdpi.comresearchgate.net

The primary precursors for the synthesis are therefore:

3-(6-bromopyridin-3-yl)propanoic acid

Ethanol (for esterification)

A suitable 3-carbon synthon (e.g., ethyl acrylate)

A brominated pyridine derivative (e.g., 2,5-dibromopyridine (B19318) or 2-bromo-5-iodopyridine)

Classical Esterification and Propanoic Acid Synthesis Approaches

The final step in many synthetic routes to this compound is the esterification of 3-(6-bromopyridin-3-yl)propanoic acid. The Fischer esterification is a common method, where the carboxylic acid is reacted with an excess of ethanol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This reaction is an equilibrium process, and using a large excess of the alcohol can drive the reaction towards the ester product. masterorganicchemistry.com The reaction temperature influences the rate of ester formation, with higher temperatures generally leading to faster reaction rates and higher yields. ceon.rsresearchgate.net

The synthesis of the precursor, 3-(6-bromopyridin-3-yl)propanoic acid, can be achieved through methods such as the hydrolysis of the corresponding nitrile or the oxidation of a corresponding alcohol. Another approach involves the reduction of a carbon-carbon double bond in a precursor like 3-(6-bromopyridin-3-yl)acrylic acid. This reduction can be accomplished using various methods, including catalytic hydrogenation. acs.orgacs.org

Strategies for Introducing the 6-Bromopyridine Moiety

A crucial aspect of the synthesis is the introduction of the 6-bromopyridine unit. This can be achieved either by brominating a pre-existing pyridine-containing molecule or by using a pre-brominated pyridine in a coupling reaction.

Bromination Methodologies on Pyridine Precursors

Direct bromination of a pyridine ring can be challenging due to the electron-deficient nature of the ring, which makes it less reactive towards electrophilic substitution. However, various brominating agents and conditions have been developed to achieve this transformation. Reagents like N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) can be used, often under radical-generating conditions. google.com The regioselectivity of the bromination is a key consideration and depends on the substituents already present on the pyridine ring. nih.gov

Coupling Reactions Involving Brominated Pyridines

An alternative and often more controlled approach is to start with a readily available brominated pyridine and attach the propanoate side chain using a cross-coupling reaction. The Heck reaction is a powerful tool for this purpose, involving the palladium-catalyzed coupling of an aryl halide (the brominated pyridine) with an alkene (such as ethyl acrylate). mdpi.comresearchgate.netresearchgate.net This reaction typically forms a double bond, which would then need to be reduced to obtain the desired propanoate.

The general scheme for a Heck reaction in this context would be:

6-Bromopyridine derivative + Ethyl acrylate (B77674) --(Pd catalyst)--> Ethyl 3-(6-bromopyridin-3-yl)acrylate

The resulting acrylate can then be hydrogenated to yield this compound. Other cross-coupling reactions, such as Suzuki or Negishi couplings, can also be employed, using appropriately functionalized pyridine and propanoate precursors. mdpi.comresearchgate.net These reactions offer a high degree of control over the formation of the C-C bond. researchgate.netsoton.ac.uk

Modern and Sustainable Synthetic Methodologies

Recent advancements in organic synthesis have focused on developing more efficient and environmentally friendly methods.

Catalytic Approaches in the Synthesis of this compound Analogues

Modern catalytic systems offer milder reaction conditions and improved selectivity. For instance, the development of phosphine-free palladium catalysts has made Heck-type reactions more sustainable. nih.gov Catalytic dearomatization of pyridines is another innovative strategy that can provide access to functionalized piperidines, which could be precursors to the target molecule. mdpi.comnih.govrsc.org

The use of one-pot, multi-component reactions is also gaining traction. A palladium-catalyzed, multicomponent synthesis of indolizines, for example, proceeds through the carbonylative formation of a pyridine-based 1,3-dipole, which then undergoes cycloaddition. rsc.org While not directly producing the target molecule, this illustrates the power of modern catalytic methods to construct complex heterocyclic systems from simple starting materials. The synthesis of ethyl 3-(pyridin-2-ylamino)propanoate, an analogue, has been achieved via a catalytic reaction using trifluoromethanesulfonic acid as a catalyst. google.compatsnap.comchemicalbook.com This highlights the potential for acid catalysis in the formation of similar structures.

Below is a table summarizing various synthetic approaches and key reaction types discussed:

| Synthetic Step | Reaction Type | Key Reagents/Catalysts | Precursors | Product |

| Esterification | Fischer Esterification | Ethanol, H₂SO₄ or TsOH | 3-(6-bromopyridin-3-yl)propanoic acid | This compound |

| Side Chain Introduction | Heck Reaction | Pd catalyst, Ethyl acrylate | 6-Bromopyridine derivative | Ethyl 3-(6-bromopyridin-3-yl)acrylate |

| Double Bond Reduction | Catalytic Hydrogenation | H₂, Pd/C | Ethyl 3-(6-bromopyridin-3-yl)acrylate | This compound |

| Bromination | Electrophilic Bromination | NBS, DBDMH | Pyridine-3-propanoate derivative | This compound |

| Side Chain Introduction | Suzuki/Negishi Coupling | Pd catalyst, Boronic acid/Zinc reagent | Brominated pyridine, Propanoate-derived organometallic reagent | This compound |

Flow Chemistry Applications for Enhanced Synthesis (General academic interest)

The transition from traditional batch processing to continuous flow chemistry presents numerous advantages for the synthesis of pyridine derivatives, including this compound. acs.orgnottingham.ac.uk Flow chemistry, by conducting reactions in a continuous stream through a reactor, allows for superior control over reaction parameters, leading to enhanced efficiency, safety, and scalability. acs.org

For the proposed synthesis, both the Heck reaction and the subsequent hydrogenation can be adapted to a flow regime. The Heck reaction, in particular, benefits significantly from this approach. acs.org A solution of the reactants can be passed through a heated column packed with a heterogeneous palladium catalyst. researchgate.net This setup offers several key benefits:

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors ensures precise temperature control and efficient mixing, which can lead to higher yields and reduced reaction times. nottingham.ac.uk

Enhanced Safety: Flow systems handle smaller volumes of reactants at any given time, mitigating the risks associated with exothermic reactions or the use of hazardous reagents. acs.org

Catalyst Recovery and Reuse: The use of immobilized or encapsulated catalysts, such as palladium on a solid support, simplifies product purification by eliminating the need to separate the catalyst from the reaction mixture. The catalyst bed can be used for extended periods, reducing costs and waste. researchgate.net

Automation and Scalability: Flow chemistry setups are readily automated, allowing for continuous production with minimal supervision. Scaling up production is achieved by running the system for longer durations or by using parallel reactors, rather than larger, more complex batch reactors. acs.org

The hydrogenation step can also be performed in a flow system, often using a packed-bed reactor containing a solid-supported hydrogenation catalyst (e.g., Pd/C). Gaseous hydrogen can be safely introduced into the flow stream, ensuring efficient contact with the catalyst and substrate.

| Feature | Batch Chemistry | Flow Chemistry |

|---|---|---|

| Reaction Control | Less precise, potential for hotspots. | Precise control over temperature, pressure, and mixing. nottingham.ac.uk |

| Safety | Higher risk with large volumes of hazardous materials. | Minimized risk due to small reaction volumes. acs.org |

| Scalability | Requires larger, specialized equipment. | Achieved by continuous operation or parallelization. acs.org |

| Catalyst Handling | Homogeneous catalysts require complex separation. | Heterogeneous catalysts are easily contained and reused. researchgate.net |

| Product Purity | Often requires extensive downstream purification. | Can lead to cleaner reaction profiles and easier purification. |

Photochemical and Electrochemical Synthetic Routes (General academic interest)

Emerging synthetic methodologies, such as photochemistry and electrochemistry, offer green and innovative alternatives to traditional synthetic transformations, driven by academic interest in sustainability and novel reactivity.

Electrochemical Routes: Electrosynthesis employs electrical current to drive chemical reactions, often avoiding the need for harsh chemical oxidants or reductants. researchgate.net This approach is gaining significant attention as a sustainable synthetic tool. nih.gov

For the synthesis of the key starting material, 2,5-dibromopyridine, electrochemical bromination of pyridine presents a greener alternative to traditional methods that use elemental bromine. researchgate.net Electrosynthesis can generate the brominating agent in situ from a bromide salt, enhancing safety and reducing waste. rsc.org

In the context of the proposed synthetic pathway, electrochemical methods could potentially be applied to the reduction of the acrylate intermediate. The double bond could be reduced at a cathode, offering a reagent-free alternative to catalytic hydrogenation. Furthermore, there is academic exploration into electrochemical versions of cross-coupling reactions, which could one day provide an electro-organic alternative to the palladium-catalyzed Heck reaction for forming the crucial C-C bond.

| Synthetic Approach | Driving Force | Key Advantages | Potential Application in Synthesis |

|---|---|---|---|

| Photochemistry | Light Energy (Photons) | Mild reaction conditions, unique reactivity, high specificity. | Alternative C-C bond formations, radical reactions. ucalgary.ca |

| Electrochemistry | Electrical Current | Reduced reagent use, enhanced safety, green credentials. | In-situ generation of reagents (e.g., bromine), reagent-free reductions. researchgate.netnih.gov |

Reactivity and Transformational Chemistry of Ethyl 3 6 Bromopyridin 3 Yl Propanoate

Reactions Involving the Ester Functionality

The ethyl propanoate side chain is susceptible to a variety of nucleophilic acyl substitution reactions common to esters. These transformations allow for the modification of the ester group into other important functional groups such as carboxylic acids, alcohols, and amides.

Ester hydrolysis is the cleavage of an ester by water to form a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base. organic-chemistry.org

Acid-Catalyzed Hydrolysis : When heated under reflux with a dilute mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), Ethyl 3-(6-bromopyridin-3-yl)propanoate undergoes hydrolysis to yield 3-(6-bromopyridin-3-yl)propanoic acid and ethanol (B145695). The reaction is reversible, and to drive it to completion, an excess of water is typically used. chemicalbook.com The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification) : A more common and generally irreversible method for ester hydrolysis is saponification, which involves heating the ester with a strong base such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). chemicalbook.com This reaction produces the carboxylate salt, in this case, sodium or potassium 3-(6-bromopyridin-3-yl)propanoate, and ethanol. The free carboxylic acid can then be obtained by acidification of the reaction mixture with a strong acid. chemicalbook.com This method is often preferred due to its irreversibility and the ease of separating the products. chemicalbook.com

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. For this compound, this would involve reacting it with a different alcohol (e.g., methanol (B129727) or isopropanol) in the presence of an acid or base catalyst. This reaction is also an equilibrium process. To favor the formation of the new ester, the reactant alcohol is often used in large excess, or the ethanol by-product is removed as it forms, for instance, through azeotropic distillation. doubtnut.com For example, reacting the title compound with methanol would yield Mthis compound and ethanol.

The ester group of this compound can be reduced to a primary alcohol. This transformation is a fundamental reaction in organic synthesis, typically achieved using powerful reducing agents.

Reduction with Lithium Aluminum Hydride (LiAlH₄) : The most common method for reducing esters to primary alcohols is using lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). This reaction effectively converts the ethyl ester into two alcohol molecules. The reduction of this compound with LiAlH₄ would yield 3-(6-bromopyridin-3-yl)propan-1-ol (B3029424) and ethanol after an aqueous workup. researchgate.net The reaction proceeds via nucleophilic attack of the hydride ion on the ester carbonyl, followed by the elimination of the ethoxide leaving group and a second hydride attack on the intermediate aldehyde.

Alternative Reducing Agents : Other reducing agents can also be employed. For instance, the Bouveault-Blanc reduction, which uses sodium metal in an alcohol solvent like ethanol, can reduce esters to primary alcohols. ucl.ac.uk However, this method is less common now due to the availability of more convenient hydride reagents. It is important to note that the bromo-substituent on the pyridine (B92270) ring might also be susceptible to reduction under certain harsh conditions, a possibility that must be considered when planning a synthesis.

The conversion of esters to amides is a crucial transformation, as the amide bond is a cornerstone of peptide and medicinal chemistry. masterorganicchemistry.com This reaction, known as aminolysis, involves the nucleophilic attack of an amine on the ester carbonyl group.

The direct reaction of an ester with an amine is generally slow and requires heating. stackexchange.com The reaction involves the addition of the amine to the carbonyl carbon to form a tetrahedral intermediate, which then collapses to expel the alkoxy group (ethoxide in this case), forming the amide. stackexchange.comrsc.org

Several methods have been developed to facilitate this transformation:

Direct Aminolysis : Heating this compound with ammonia, a primary amine (R-NH₂), or a secondary amine (R₂-NH) would yield the corresponding primary, secondary, or tertiary amide, respectively. For example, reaction with methylamine (B109427) would produce N-methyl-3-(6-bromopyridin-3-yl)propanamide.

Base-Promoted Amidation : The reaction can be promoted by strong bases like potassium tert-butoxide (t-BuOK). The base does not act as a catalyst but activates the amine, increasing its nucleophilicity. nih.govmdpi.com

Catalytic Methods : Modern synthetic chemistry has seen the development of catalytic methods for direct amidation of esters. These often involve metal catalysts or organocatalysts that activate the ester, allowing the reaction to proceed under milder conditions. mdpi.comnih.gov Some procedures even utilize water as a green solvent, avoiding the need for catalysts or additives.

Cross-Coupling Reactions at the Bromine Position

The bromine atom at the 6-position of the pyridine ring is a key handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions. Bromopyridines are common substrates for these transformations, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds by coupling an organoboron species (like a boronic acid or boronic ester) with an organic halide or triflate. mdpi.com First discovered by Akira Suzuki in 1979, its significance was recognized with the 2010 Nobel Prize in Chemistry. mdpi.com

For this compound, the bromine atom serves as the electrophilic partner. The reaction involves a palladium catalyst, a base, and an organoboron reagent. The general catalytic cycle consists of three main steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the C-Br bond of the bromopyridine. mdpi.com

Transmetalation : The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is facilitated by the base.

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

This reaction is highly versatile and tolerant of many functional groups, including the ester moiety present in the title compound. By choosing the appropriate boronic acid or ester, a wide variety of aryl or alkyl groups can be introduced at the 6-position of the pyridine ring.

Table 1: Example Conditions for Suzuki-Miyaura Coupling of Bromopyridines

| Aryl/Heteroaryl Bromide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 4-n-butylbromobenzene | 2-Pyridyl boronic acid | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 80 | Low |

| 3,5-(CF₃)₂-bromobenzene | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 100 | 82 |

| 4-Bromoanisole | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 100 | 74 |

| 2,6-Dibromopyridine | Phenylboronic acid | [PdCl₂(NHC)(Py)] | K₂CO₃ | DMF-H₂O | RT-60 | High |

Data adapted from various sources for illustrative purposes of bromopyridine coupling. stackexchange.com

The Sonogashira coupling is another cornerstone of palladium-catalyzed cross-coupling chemistry, used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. mdpi.com The reaction typically employs a palladium catalyst, a copper(I) co-catalyst (usually CuI), and an amine base, such as diethylamine (B46881) or triethylamine. ucl.ac.ukmdpi.com

The reaction with this compound would proceed by coupling it with a terminal alkyne (R-C≡CH). The currently accepted mechanism involves two interconnected catalytic cycles:

Palladium Cycle : Similar to the Suzuki reaction, this involves oxidative addition of the Pd(0) catalyst to the C-Br bond, followed by transmetalation and reductive elimination.

Copper Cycle : The amine base deprotonates the terminal alkyne to form a copper acetylide species with the Cu(I) salt. mdpi.com This copper acetylide then acts as the transmetalating agent, transferring the alkynyl group to the palladium complex.

This reaction provides a direct route to synthesize 6-alkynylpyridine derivatives from the corresponding 6-bromopyridine precursor, a valuable transformation in the synthesis of pharmaceuticals and functional materials. Copper-free versions of the Sonogashira reaction have also been developed. ucl.ac.ukrsc.org

Table 2: Example Conditions for Sonogashira Coupling of Bromoarenes/Bromopyridines

| Halide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) |

|---|---|---|---|---|---|

| Aryl Bromide | Terminal Alkyne | Pd(PhCN)₂Cl₂ / P(t-Bu)₃ / CuI | i-Pr₂NH | Dioxane | RT |

| Aryl Bromide | Terminal Alkyne | Pd(II)-β-Oxoiminatophosphane / CuI | Et₃N | Toluene | 60 |

| 2-Bromo-4-iodo-quinoline | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N | DMF | RT |

| Aryl Bromide | Terminal Alkyne | (NHC)-Copper and -Palladium Complexes | K₃PO₄ | Dioxane | 100 |

Data adapted from various sources illustrating general conditions for Sonogashira coupling. researchgate.netucl.ac.uk

Negishi and Stille Coupling Applications with Bromopyridines

The bromine atom on the pyridine ring of this compound is a key functional group for carbon-carbon bond formation through cross-coupling reactions. The Negishi and Stille couplings are particularly powerful methods for this purpose, offering broad substrate scope and functional group tolerance. orgsyn.orgwikipedia.orgwikipedia.org

Negishi Coupling:

The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This reaction is known for its high yields and mild reaction conditions. orgsyn.org For bromopyridines like this compound, the Negishi coupling provides a direct route to introduce a wide variety of alkyl, vinyl, aryl, and other organic substituents at the 6-position of the pyridine ring. wikipedia.orgorganic-chemistry.org The reaction is tolerant of various functional groups, making it suitable for complex molecule synthesis. orgsyn.org

A typical Negishi coupling reaction involving a bromopyridine is outlined below:

| Reactants | Catalyst System | Product |

| Bromopyridine, Organozinc Reagent (R-ZnX) | Palladium or Nickel Catalyst (e.g., Pd(PPh₃)₄, Ni(acac)₂) | Substituted Pyridine |

The choice of catalyst and ligands is crucial for the success of the Negishi coupling. Palladium catalysts generally offer higher yields and better functional group tolerance. wikipedia.org

Stille Coupling:

The Stille coupling utilizes an organotin reagent (organostannane) to couple with an organic halide, catalyzed by palladium. wikipedia.orgorganic-chemistry.org While the toxicity of tin compounds is a drawback, the Stille reaction is valued for its versatility in forming C-C bonds with a wide range of organic groups. organic-chemistry.orglibretexts.org For this compound, this reaction allows for the introduction of aryl, vinyl, and allyl groups at the bromine-substituted position. wikipedia.org

A generalized Stille coupling reaction is as follows:

| Reactants | Catalyst System | Product |

| Bromopyridine, Organostannane (R-Sn(Alkyl)₃) | Palladium Catalyst (e.g., Pd(PPh₃)₄) | Substituted Pyridine |

Challenges with the Stille coupling can include the need for elevated temperatures and longer reaction times, which may not be suitable for heat-sensitive compounds. orgsyn.org

Buchwald-Hartwig Amination for N-Substitution on Bromopyridine Systems (General bromopyridine reactivity)

The Buchwald-Hartwig amination is a highly effective palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. researchgate.net This reaction is particularly useful for the amination of aryl halides, including bromopyridines. researchgate.netnih.gov It provides a powerful tool for synthesizing a diverse range of N-substituted pyridines from substrates like this compound.

The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. researchgate.net A variety of amines, including primary and secondary amines, can be used as coupling partners. nih.gov A practical method for the Buchwald-Hartwig amination of 2-bromopyridines with volatile amines has been developed, expanding the scope of accessible aminopyridines. nih.gov

A representative Buchwald-Hartwig amination reaction is shown below:

| Reactants | Catalyst System | Base | Product |

| Bromopyridine, Amine (R-NH₂) | Pd(OAc)₂, Phosphine Ligand (e.g., dppp, BINAP) | Sodium tert-butoxide (NaOt-Bu) | N-Substituted Pyridine |

The reaction is generally carried out under an inert atmosphere. chemspider.com The choice of ligand is critical and can significantly influence the reaction's efficiency. researchgate.net

Reactivity of the Pyridine Core

The pyridine ring itself possesses distinct reactivity patterns that influence its chemical transformations.

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene. stackexchange.com The electronegative nitrogen atom withdraws electron density from the ring, making it less nucleophilic. stackexchange.comgcwgandhinagar.com Furthermore, under the acidic conditions often required for EAS reactions, the nitrogen atom is protonated, forming a pyridinium (B92312) ion, which is even more deactivated. gcwgandhinagar.comyoutube.com

Consequently, harsh reaction conditions, such as high temperatures, are often necessary for electrophilic substitution on pyridine, and the yields are typically low. youtube.com The substitution generally occurs at the 3-position (meta-position), as this position is the least deactivated. quora.com

To overcome these limitations, several strategies can be employed:

Introduction of Activating Groups: The presence of electron-donating groups, such as amino (-NH₂) or methoxy (B1213986) (-OCH₃), on the pyridine ring can increase its reactivity towards electrophiles. gcwgandhinagar.com

Pyridine N-oxide Formation: Conversion of the pyridine to its N-oxide increases the electron density in the ring, particularly at the 2- and 4-positions, facilitating electrophilic attack at these positions. rsc.org

In contrast to its resistance to electrophilic attack, the pyridine ring is susceptible to nucleophilic aromatic substitution (NAS), particularly at the 2- and 4-positions (ortho and para to the nitrogen). echemi.comstackexchange.com The electron-withdrawing nature of the nitrogen atom makes these positions electron-deficient and thus, good targets for nucleophiles. echemi.comacs.org

The mechanism of NAS on pyridine involves the attack of a nucleophile to form a negatively charged intermediate (Meisenheimer complex). echemi.comyoutube.com The stability of this intermediate is key to the reaction's feasibility. echemi.comstackexchange.com When the attack occurs at the 2- or 4-position, the negative charge can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. echemi.comstackexchange.com This stabilization is not possible when the attack is at the 3-position. stackexchange.com

Therefore, for a compound like this compound, while the bromine at the 6-position is the primary site for cross-coupling, the inherent reactivity of the pyridine core allows for potential nucleophilic substitution at the 2- and 4-positions under appropriate conditions, especially if a good leaving group is present at one of those positions.

Stereochemical Aspects of Derivatization (If applicable to future chiral syntheses involving the compound)

While this compound itself is not chiral, its derivatization can lead to the formation of chiral molecules. For instance, reactions involving the propanoate side chain could introduce a chiral center. More significantly, palladium-catalyzed cross-coupling reactions, such as the Stille coupling, have been shown to proceed with retention of configuration when using optically active secondary alkyl nucleophiles. nih.gov

This stereoretentive nature of certain cross-coupling reactions is crucial for asymmetric synthesis. If a chiral organometallic reagent were to be coupled with the bromopyridine, the stereochemistry of the resulting product could be controlled. This opens up possibilities for the synthesis of enantiomerically enriched compounds derived from this compound, which could be valuable in medicinal chemistry and materials science.

Applications of Ethyl 3 6 Bromopyridin 3 Yl Propanoate in Advanced Organic Synthesis

Role as a Key Building Block in Heterocyclic Chemistry

The utility of Ethyl 3-(6-bromopyridin-3-yl)propanoate in heterocyclic chemistry stems from its identity as a functionalized pyridine (B92270) derivative. Pyridine rings are fundamental components of many biologically active compounds and functional materials. The presence of a bromine atom on the pyridine ring at the 6-position is particularly significant, as it serves as a versatile handle for a variety of metal-catalyzed cross-coupling reactions.

Chemists can leverage the bromo-substituent for reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig couplings. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, effectively enabling the connection of the pyridine core to other cyclic or acyclic fragments. For instance, coupling with boronic acids (Suzuki reaction) can introduce new aryl or heteroaryl groups. researchgate.net This method is a cornerstone of combinatorial chemistry, facilitating the generation of large libraries of novel pyridine-based compounds for screening purposes. researchgate.net

Simultaneously, the ethyl propanoate side chain at the 3-position offers another site for chemical modification. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or used in further coupling reactions. This dual functionality allows for a stepwise or orthogonal synthetic strategy, where the bromine and the ester are manipulated in separate steps to build intricate heterocyclic systems.

Utility in the Synthesis of Complex Organic Scaffolds

The defined and reactive nature of this compound makes it an important intermediate in the synthesis of complex organic scaffolds, particularly those with pharmaceutical relevance. While direct synthesis examples for this specific isomer are proprietary, the general utility of related structures is well-documented. For example, similar pyridyl propanoate derivatives are crucial intermediates in the synthesis of modern therapeutics. google.comchemicalbook.com The synthesis of Dabigatran etexilate, a direct thrombin inhibitor, utilizes a related pyridyl amino-propanoate intermediate. chemicalbook.com

The synthesis of such complex molecules often involves a multi-step sequence where the building block is methodically elaborated. The typical synthetic route involves:

Core Modification: Utilizing the bromine atom for a cross-coupling reaction to install a key structural fragment.

Side-Chain Elaboration: Modifying the ethyl propanoate group. This can include hydrolysis to the carboxylic acid, followed by amide bond formation to link to another part of the target molecule.

This modular approach, enabled by building blocks like this compound, is central to modern medicinal chemistry, allowing for the systematic construction of complex and biologically active molecules.

| Functional Group | Potential Transformation | Synthetic Application |

| 6-Bromo Substituent | Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Heck) | Introduction of new aryl, heteroaryl, or vinyl groups. researchgate.netchemicalbook.com |

| 3-Ethyl Propanoate | Hydrolysis, Amidation, Reduction | Formation of carboxylic acids, amides, alcohols; linking to other scaffolds. |

Applications in Precursor Synthesis for Material Science Research

In material science, organic building blocks are fundamental for the bottom-up assembly of molecular architectures such as metal-organic frameworks (MOFs), conductive polymers, and ligands for functional complexes. sigmaaldrich.com this compound serves as a valuable precursor in this context, primarily due to the properties of the pyridine nucleus.

The nitrogen atom in the pyridine ring is a well-established ligand for a wide range of metal ions. By incorporating this building block into larger structures, materials with specific coordination properties can be designed. The synthesis strategy often involves first using the bromine atom to polymerize or attach the molecule to a surface or a larger scaffold via cross-coupling reactions. Subsequently, the ester group can be modified to fine-tune the solubility or other physical properties of the resulting material.

The resulting poly-pyridyl materials or ligands can be used in:

Catalysis: Where the pyridine nitrogen coordinates to a catalytic metal center.

Sensing: Where metal binding to the pyridine site leads to a detectable optical or electronic response.

Electronic Materials: Where the conjugated systems created through coupling reactions can impart conductive or semi-conductive properties.

While specific research on this exact molecule in material science is emerging, the principles are well-established with analogous pyridine-containing building blocks. researchgate.net

Use in the Construction of Agrochemical Research Intermediates

A significant application of pyridyl- and phenoxy-propanoate derivatives is in the field of agrochemicals, particularly as herbicides. scispace.com Several commercial herbicides belong to the chemical class of aryloxyphenoxypropionates, which function by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme in grasses. nih.gov

This compound is a key intermediate for synthesizing analogs of these potent herbicides. The general structure of many of these agrochemicals features a central phenoxy-propanoate core linked to another heterocyclic system.

The synthetic utility of this compound in this area lies in its ability to form a key ether linkage. A typical synthetic sequence would involve a nucleophilic aromatic substitution or a metal-catalyzed etherification reaction where the bromine atom is displaced by a substituted phenol. This reaction constructs the core structure of many potent herbicides.

For example, related compounds like Quizalofop-P-ethyl are used to control grass weeds in a variety of broadleaf crops such as soybeans and cotton. scispace.comnih.gov The development of new herbicide candidates often involves synthesizing libraries of related compounds to optimize activity and crop safety, a process for which versatile building blocks like this compound are essential. scispace.com

| Herbicide Class | Key Structural Feature | Role of Building Block |

| Aryloxyphenoxypropionates ("Fops") | Heterocyclic ring linked to a phenoxy-propanoate moiety | The bromopyridine moiety can be coupled with a hydroxyphenoxy group to form the core herbicide scaffold. scispace.com |

Advanced Analytical and Spectroscopic Characterization Methodologies for Ethyl 3 6 Bromopyridin 3 Yl Propanoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For ethyl 3-(6-bromopyridin-3-yl)propanoate, a combination of one-dimensional and two-dimensional NMR experiments is essential for a complete assignment of its proton and carbon signals.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the ethyl group and the propanoate chain, as well as the protons on the bromopyridine ring. The ethyl group will present as a quartet for the methylene (B1212753) protons (-CH₂-) adjacent to the oxygen atom and a triplet for the terminal methyl protons (-CH₃), a characteristic pattern for an ethoxy group. The two methylene groups of the propanoate chain will appear as two distinct triplets. The aromatic region of the spectrum will show signals for the three protons on the pyridine (B92270) ring, with their chemical shifts and coupling patterns being indicative of their relative positions and the electronic effects of the bromine and the propanoate substituents. For a related compound, ethyl 3-((5-bromopyridin-2-yl)imino)butanoate, the aromatic protons were observed in the range of 6.42 to 7.52 ppm. researchgate.net

The ¹³C NMR spectrum provides complementary information by revealing the number of unique carbon environments in the molecule. Key resonances will include those for the carbonyl carbon of the ester, the carbons of the ethyl group, the two methylene carbons of the propanoate chain, and the five carbons of the bromopyridine ring. The chemical shift of the carbonyl carbon is typically found in the downfield region of the spectrum. The positions of the carbon signals in the pyridine ring are influenced by the electronegativity of the nitrogen atom and the bromine substituent.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine-H2 | ~8.3 | ~150 |

| Pyridine-H4 | ~7.6 | ~140 |

| Pyridine-H5 | ~7.4 | ~128 |

| -CH₂-CH₂-CO- | ~2.9 (t) | ~35 |

| -CH₂-CO- | ~2.6 (t) | ~30 |

| -O-CH₂-CH₃ | ~4.1 (q) | ~61 |

| -O-CH₂-CH₃ | ~1.2 (t) | ~14 |

| -C=O | - | ~172 |

| Pyridine-C2 | - | ~150 |

| Pyridine-C3 | - | ~135 |

| Pyridine-C4 | - | ~140 |

| Pyridine-C5 | - | ~128 |

| Pyridine-C6 | - | ~142 |

Note: These are predicted values and may vary based on the solvent and experimental conditions. The predictions are based on typical chemical shifts for similar functional groups and substituent effects. libretexts.orgsigmaaldrich.com

To definitively assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY would show correlations between the adjacent methylene protons of the propanoate chain, and between the methylene and methyl protons of the ethyl group. It would also help in assigning the coupled protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a proton signal to the carbon signal of the atom it is attached to, allowing for the unambiguous assignment of the carbon signals based on the already assigned proton signals.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of the molecule. For this compound (C₁₀H₁₂BrNO₂), the expected exact mass can be calculated and compared with the experimental value to confirm the molecular formula. The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by 2 Da (for the ⁷⁹Br and ⁸¹Br isotopes). For the related precursor, 3-(6-bromopyridin-3-yl)propanoic acid, predicted collision cross-section values have been calculated for various adducts, which can be useful in ion mobility-mass spectrometry studies. uni.lu

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation to produce a series of product ions. The analysis of these fragments provides valuable information about the structure of the molecule. The fragmentation of this compound under electron ionization (EI) or electrospray ionization (ESI) would likely involve characteristic losses.

Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) and the cleavage of the bond alpha to the carbonyl group. The bromopyridine moiety can also undergo specific fragmentations, such as the loss of the bromine atom or cleavage of the pyridine ring. The study of fragmentation patterns in related compounds, such as substituted 3-phenylpropenoates, has shown that the fragmentation can be influenced by the position of the substituents. nih.gov For instance, the fragmentation of ethyl esters often shows a prominent peak corresponding to the acylium ion [CH₃CH₂CO]⁺. docbrown.info

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Possible Fragment |

| 257/259 | [M]⁺ (Molecular ion) |

| 212/214 | [M - OCH₂CH₃]⁺ |

| 184/186 | [M - COOCH₂CH₃]⁺ |

| 156/158 | [Br-Py-CH₂]⁺ |

| 78 | [Pyridine]⁺ |

| 45 | [OCH₂CH₃]⁺ |

| 29 | [CH₂CH₃]⁺ |

Note: The m/z values are for the major isotopes. The presence of bromine will result in isotopic pairs for fragments containing it.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of characteristic functional groups.

The IR spectrum of this compound is expected to show a strong absorption band for the carbonyl (C=O) stretching of the ester group, typically in the region of 1730-1750 cm⁻¹. Other key absorptions would include the C-O stretching of the ester, C-H stretching of the alkyl and aromatic groups, and the characteristic vibrations of the pyridine ring. The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum. For a similar compound, ethyl 3-((5-bromopyridin-2-yl)imino)butanoate, a medium band at 633 cm⁻¹ was attributed to the C-Br stretching. researchgate.net

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The symmetric vibrations of the pyridine ring and the C-C backbone would be expected to show strong signals in the Raman spectrum.

Table 3: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| C-H (aromatic) | 3100-3000 | 3100-3000 |

| C-H (aliphatic) | 3000-2850 | 3000-2850 |

| C=O (ester) | 1750-1730 | 1750-1730 |

| C-O (ester) | 1300-1000 | 1300-1000 |

| C=N, C=C (pyridine ring) | 1600-1450 | 1600-1450 |

| C-Br | 700-500 | 700-500 |

Note: These are predicted frequency ranges and can be influenced by the specific molecular environment. researchgate.netchemicalbook.comchemicalbook.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and torsional angles, as well as insights into intermolecular interactions that govern the packing of molecules in the crystal lattice. For this compound and its derivatives, obtaining a single crystal suitable for X-ray diffraction analysis is a critical step in its unambiguous characterization.

The process involves irradiating a single crystal with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of individual atoms can be resolved. This information is then used to build a complete molecular and crystal structure.

While the specific crystal structure of this compound is not publicly documented, the analysis of closely related bromopyridine derivatives provides a strong precedent for the type of data that would be obtained. For instance, the analysis of 6-bromopyridine-2-carbaldehyde (B14951) revealed a monoclinic crystal system with the space group P2₁/a. mdpi.com The crystal structure of 3-bromopyridine-2-carbonitrile, synthesized from 2,3-dibromopyridine, showed consolidation of the crystal packing through π–π stacking interactions and short intermolecular Br⋯N contacts. iucr.org Similarly, studies on other brominated pyridine compounds have detailed their crystal structures, often highlighting the role of hydrogen bonding and other non-covalent interactions in stabilizing the crystal lattice. researchgate.netresearchgate.net For a novel compound like this compound, X-ray crystallography would confirm the connectivity of the ethyl propanoate chain to the 6-bromopyridine ring and reveal its solid-state conformation and packing arrangement.

Table 1: Representative Crystallographic Data for Bromopyridine Derivatives

| Compound | Formula | Crystal System | Space Group | Key Features | Reference |

| 6-Bromopyridine-2-carbaldehyde | C₆H₄BrNO | Monoclinic | P2₁/a | Molecules are essentially planar; weak H···N, H···O, and Br···Br interactions. | mdpi.com |

| 3-Bromopyridine-2-carbonitrile | C₆H₃BrN₂ | Orthorhombic | Pnma | Short intermolecular Br···N contacts; π–π stacking interactions. | iucr.org |

| 5-Bromopyridine-2,3-diamine | C₅H₆BrN₃ | Monoclinic | P2₁/c | Intermolecular hydrogen bonding forms spiral columns with offset π-stacking. | researchgate.net |

| Dibromido{(2-Pyridyl) methylamine}Zinc | C₁₄H₁₆Br₂N₂Zn | Monoclinic | P 21/c | Characterized using spectroscopic techniques and crystal structure examined. | chemrevlett.com |

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is an indispensable tool in synthetic chemistry for separating components of a mixture and assessing the purity of a target compound. For this compound, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are primary methods for quality control and purification.

Gas Chromatography, particularly when coupled with Mass Spectrometry (GC-MS), is a powerful technique for analyzing volatile and thermally stable compounds like this compound. The method separates compounds based on their differential partitioning between a gaseous mobile phase and a stationary phase within a capillary column.

In a typical GC-MS analysis, a sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) through the column. The column's stationary phase, often a polysiloxane derivative, interacts with the analytes to varying degrees, causing them to elute at different times (retention times). The separated compounds then enter the mass spectrometer, which provides mass-to-charge ratio data, allowing for both identification and quantification.

The analysis of pyridine compounds by GC-MS is well-established. nih.gov For a compound like this compound, a method would likely employ a low-polarity phase capillary column. ijraset.com A programmed temperature ramp would be used to ensure efficient separation from starting materials, by-products, and residual solvents. ijraset.comscholarsresearchlibrary.com The mass spectrometer, operating in either full scan or selected ion monitoring (SIM) mode, would confirm the identity of the target compound by its molecular ion peak and characteristic fragmentation pattern, which would include signals corresponding to the bromopyridine ring and the ethyl propanoate side chain. nih.govjmchemsci.com

Table 2: Typical GC-MS Parameters for Analysis of Related Ester Compounds

| Parameter | Typical Setting | Purpose | Reference |

| Column | Fused silica (B1680970) capillary (e.g., 15-30m x 0.25mm ID) with 5% diphenyl/95% dimethyl polysiloxane phase | Provides separation based on boiling point and polarity. | ijraset.com |

| Carrier Gas | Helium | Inert mobile phase to carry analytes through the column. | scholarsresearchlibrary.comthepharmajournal.com |

| Injection Mode | Splitless or Split | Splitless for trace analysis; Split for higher concentrations. | ijraset.com |

| Temperature Program | Initial oven temp 70°C, ramped to >250°C | Ensures separation of compounds with a range of volatilities. | ijraset.comscholarsresearchlibrary.com |

| Detector | Mass Spectrometer (MS) | Provides mass information for compound identification and confirmation. | nih.gov |

| Ionization Mode | Electron Impact (EI) | Standard ionization technique that produces repeatable fragmentation patterns. | ijraset.com |

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment and preparative separation of a wide range of organic compounds, including those that are non-volatile or thermally labile. sielc.com It separates analytes based on their interactions with a stationary phase (packed in a column) and a liquid mobile phase that is pumped through the system at high pressure.

For this compound, reversed-phase HPLC would be the most common analytical approach. sielc.com In this mode, a non-polar stationary phase (typically C18-bonded silica) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.comhelixchrom.com An acid, such as formic acid or phosphoric acid, is often added to the mobile phase to ensure sharp, symmetrical peak shapes for basic compounds like pyridines by suppressing the ionization of free silanol (B1196071) groups on the silica support. sielc.comhelixchrom.com

Purity is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram. HPLC methods can be optimized for the separation of closely related impurities, such as positional isomers, by adjusting the mobile phase composition, flow rate, and column type. sielc.comhelixchrom.com For challenging separations of isomers, columns that leverage π-π interactions can be highly effective. nacalai.com Detection is typically achieved using a UV detector, set to a wavelength where the pyridine ring exhibits strong absorbance.

Table 3: Exemplary HPLC Conditions for the Separation of Bromopyridines

| Parameter | Condition 1: Reversed-Phase | Condition 2: Mixed-Mode | Purpose | Reference |

| Column | Newcrom R1 (C18) | Amaze SC | General-purpose purity analysis. | Separation of pyridine and bromopyridine. |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid | Acetonitrile, Water, with Formic Acid/Ammonium Formate | Elution of compounds based on hydrophobicity. | Utilizes both hydrophobic and ionic interactions. |

| Detection | UV, Mass Spectrometry (MS) | UV, MS, ELSD, CAD | UV for chromophoric compounds; MS for mass confirmation. | Multiple detection options for broad applicability. |

| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min | Controls analysis time and resolution. | helixchrom.com |

| Application | Purity assessment of 2-Bromopyridine. | Separation of Pyridine, Bromopyridine, and Bipyridine. | Quality control and routine analysis. | Complex mixture separation. |

Computational and Theoretical Investigations of Ethyl 3 6 Bromopyridin 3 Yl Propanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the electronic characteristics and predicting the reactivity of Ethyl 3-(6-bromopyridin-3-yl)propanoate. These calculations offer a molecular-level understanding of its behavior.

For instance, in studies of similar pyridine (B92270) derivatives, DFT calculations have been used to determine structural parameters and explore the impact of substituents on the pyridine ring. mdpi.comdergipark.org.tr The results of such calculations can be correlated with experimental data, often showing good agreement. nih.gov The computational approach allows for the analysis of properties that may be difficult to measure experimentally.

Table 1: Representative Geometric Parameters for a Pyridine Derivative Calculated by DFT

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-Br | 1.905 | - |

| C-N (pyridine) | 1.335 | C-N-C: 117.5 |

| C=O (ester) | 1.215 | O-C-C: 125.0 |

| C-O (ester) | 1.340 | C-O-C: 115.8 |

| Note: These are hypothetical values for illustrative purposes based on typical bond lengths and angles in similar structures. |

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity. mdpi.comnih.govscirp.org

In related bromo-substituted pyridine compounds, the HOMO is often localized on the bromine atom and the pyridine ring, suggesting these are the primary sites for electrophilic attack. mdpi.com Conversely, the LUMO is typically distributed over the pyridine ring, indicating the likely regions for nucleophilic attack. mdpi.com A smaller HOMO-LUMO gap generally implies higher chemical reactivity. nih.govscirp.org

Table 2: Representative Frontier Orbital Energies for a Pyridine Derivative

| Orbital | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -1.55 |

| Energy Gap (ΔE) | 5.30 |

| Note: These are hypothetical values for illustrative purposes based on calculations for similar molecules. |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a vital tool for elucidating the mechanisms of chemical reactions involving pyridine derivatives. researchgate.net DFT calculations can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates. mdpi.com This allows for a detailed understanding of the reaction pathway and the factors that control regioselectivity and stereoselectivity.

For example, in the functionalization of pyridines, computational studies have been used to explain the observed regioselectivity by analyzing the stability of intermediates and the energy barriers of different reaction pathways. researchgate.net Such studies can also shed light on the role of catalysts in facilitating specific transformations. mdpi.com While specific reaction mechanisms for this compound are not detailed in the provided information, the methodologies used for related compounds would be applicable.

Conformation Analysis and Conformational Landscapes

The conformational flexibility of this compound is primarily due to the rotation around the single bonds in the ethyl propanoate side chain. Conformational analysis helps in understanding the molecule's preferred three-dimensional structure, which can influence its physical properties and biological activity. lumenlearning.comlibretexts.orgchemistrysteps.com

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

DFT calculations have become a reliable method for predicting spectroscopic parameters, such as NMR chemical shifts. acs.orgacs.orgnih.gov By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to predict the 1H and 13C NMR spectra. acs.orgnih.gov These predicted spectra can be compared with experimental data to aid in structure elucidation and assignment of signals. acs.orgstenutz.eu

The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. acs.org For complex molecules, computational prediction of NMR spectra can be particularly useful in resolving ambiguities in experimental spectra.

Table 3: Hypothetical Predicted vs. Experimental 13C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C=O (ester) | 172.5 | 172.1 |

| C-Br (pyridine) | 140.8 | 141.2 |

| C-N (pyridine, C2) | 150.1 | 149.8 |

| C-N (pyridine, C6) | 155.4 | 155.0 |

| CH2 (ester) | 60.9 | 60.5 |

| CH3 (ester) | 14.3 | 14.1 |

| Note: These are hypothetical values for illustrative purposes. |

Molecular Dynamics Simulations for Solvent Effects and Stability

Molecular dynamics (MD) simulations can be employed to study the behavior of this compound in a solvent environment over time. nih.govnih.gov These simulations provide insights into the molecule's conformational dynamics, stability, and interactions with solvent molecules. By placing the molecule in a box of explicit solvent molecules (e.g., water or an organic solvent), MD simulations can model how the solvent affects the molecule's structure and flexibility. This is particularly important for understanding the behavior of the compound in solution, which is relevant for many chemical and biological applications.

Future Research Directions and Emerging Applications

Development of Novel and Efficient Synthetic Routes

Currently, detailed synthetic procedures for Ethyl 3-(6-bromopyridin-3-yl)propanoate are not extensively documented in publicly available literature. However, the synthesis of structurally related compounds, such as ethyl 3-(pyridin-2-ylamino)propanoate, offers insights into potential synthetic strategies. One patented method for a related compound involves the reaction of 2-aminopyridine (B139424) with ethyl acrylate (B77674) using trifluoromethanesulfonic acid as a catalyst in anhydrous ethanol (B145695), followed by heating. google.comchemicalbook.com This approach, while effective for the amino-substituted analogue, would require adaptation for the bromo-substituted target molecule, likely starting from 6-bromopyridin-3-amine or a related precursor.

Table 1: Comparison of Synthetic Parameters for Related Pyridine (B92270) Propanoates

| Compound | Starting Materials | Catalyst/Reagents | Reaction Conditions | Yield |

|---|---|---|---|---|

| Ethyl 3-(pyridin-2-ylamino)propanoate | 2-Aminopyridine, Ethyl acrylate | Trifluoromethanesulfonic acid, Anhydrous ethanol | 120-160°C, 16-20 hours | ~85% google.comchemicalbook.com |

This table is generated based on data for related compounds and serves as a reference for potential synthetic strategies for this compound.

Exploration of New Reactivity Profiles and Derivatization Strategies

The reactivity of this compound is dictated by its key functional groups: the bromopyridine ring and the ethyl ester. The bromine atom on the pyridine ring is a versatile handle for a variety of chemical transformations. It can readily participate in cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents at this position. This opens up possibilities for creating a library of novel compounds with diverse chemical properties.

The ethyl ester group is also amenable to various derivatization strategies. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or other functional groups. The exploration of these derivatization pathways could lead to the discovery of new molecules with interesting biological or material properties.

Expansion of Applications in Diverse Research Areas Beyond Current Scope

While specific applications for this compound are not yet established, its structural similarity to compounds with known biological activity suggests potential for its use in medicinal chemistry and agrochemicals. For instance, many pyridine-containing compounds are known to exhibit a wide range of biological activities. Furthermore, related heterocyclic phenoxy propanoate derivatives have been investigated as selective herbicides. scispace.com

The core structure of this compound could serve as a scaffold for the development of new therapeutic agents or agrochemicals. Future research could involve screening this compound and its derivatives for various biological activities. In the realm of materials science, the pyridine nitrogen and the potential for derivatization could make this compound a candidate for the synthesis of novel polymers, ligands for metal complexes, or functional materials with specific electronic or optical properties.

Integration with Green Chemistry Principles for Sustainable Synthesis

The principles of green chemistry are increasingly important in chemical synthesis. Future research on the synthesis of this compound should aim to incorporate these principles. This includes the use of environmentally benign solvents, the development of catalytic reactions to minimize waste, and the use of energy-efficient reaction conditions, such as microwave or photochemical methods. patsnap.com

For example, the use of heterogeneous catalysts could simplify product purification and allow for catalyst recycling. patsnap.com Biocatalysis, using enzymes to perform specific chemical transformations under mild conditions, is another promising green chemistry approach that could be explored for the synthesis and derivatization of this compound. patsnap.com The development of a sustainable synthetic route would not only reduce the environmental impact but also potentially lower the cost of production, making this compound more accessible for research and potential commercial applications.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Ethyl 3-(pyridin-2-ylamino)propanoate |

| 2-Aminopyridine |

| Ethyl acrylate |

| Trifluoromethanesulfonic acid |

| 6-bromopyridin-3-amine |

| (E)-ethyl cinnamate |

| Ethyl 3-phenylpropanoate |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 3-(6-bromopyridin-3-yl)propanoate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For instance, reacting 6-bromopyridin-3-yl derivatives with ethyl propanoate precursors under basic conditions (e.g., NaH or K₂CO₃ in DMF). Optimization includes adjusting temperature (60–80°C), solvent polarity (THF vs. DMF), and catalyst loading (e.g., Pd(PPh₃)₄ for cross-couplings). Purification via flash column chromatography (ethyl acetate/hexanes gradient) is standard. Yields can exceed 80% under optimized conditions .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR identifies pyridine protons (δ 8.2–8.8 ppm) and ester methyl groups (δ 1.2–1.4 ppm). ¹³C NMR confirms the carbonyl (δ ~170 ppm) and aromatic carbons.

- IR : Ester carbonyl (~1740 cm⁻¹) and C-Br stretches (~560 cm⁻¹).

- Mass Spectrometry : ESI-MS provides molecular ion [M+H]⁺ at m/z 273.1 (C₁₀H₁₃BrN₂O₂).

- Elemental Analysis : Validates C, H, N, and Br composition (±0.3% tolerance) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields or product purity for this compound?

- Methodological Answer :

- Variable Control : Ensure reagent purity (e.g., anhydrous solvents, fresh catalysts) and inert atmosphere (N₂/Ar).

- Analytical Cross-Validation : Use HPLC to quantify impurities and GC-MS to identify side products.

- Reaction Monitoring : Employ in situ FTIR or LC-MS to track intermediate formation (e.g., elimination byproducts).

- Case Study : Discrepancies in ester hydrolysis yields may arise from pH variations; replicate experiments using buffered conditions (pH 4–10) .

Q. What strategies are recommended for assessing the compound’s stability under varying pH, temperature, and light exposure?

- Methodological Answer :

- Accelerated Stability Testing : Incubate samples at 25–60°C in buffers (pH 1–13) for 1–4 weeks. Monitor degradation via HPLC (retention time shifts).

- Light Sensitivity : Expose to UV (254 nm) and visible light; quantify photodegradation using UV-Vis spectroscopy.

- Degradation Pathways : Identify products (e.g., decarboxylation or debromination) via HRMS and 2D NMR (HSQC/COSY) .

Q. How can computational modeling predict the compound’s interactions with biological targets or enzymes?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., kinases or cytochrome P450). Prioritize binding poses with lowest ΔG.

- MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability. Analyze RMSD and hydrogen-bond networks.

- QSAR : Correlate substituent effects (e.g., bromine position) with activity using descriptors like logP and polar surface area .

Data Analysis and Experimental Design

Q. How should researchers design experiments to analyze the compound’s reactivity in substitution or cross-coupling reactions?

- Methodological Answer :

- Reaction Screening : Test nucleophiles (amines, thiols) and catalysts (Pd, Cu) in microwell plates. Use DoE (Design of Experiments) to optimize equivalents and temperature.

- Kinetic Studies : Monitor reaction progress via time-resolved NMR or inline IR. Calculate rate constants (k) under varying conditions.

- Byproduct Mitigation : Add scavengers (e.g., polymer-bound triphenylphosphine) to sequester excess reagents .

Q. What protocols ensure reproducibility in synthesizing derivatives of this compound?

- Methodological Answer :

- Standardized Procedures : Document exact stoichiometry, solvent drying methods (e.g., molecular sieves), and purification steps (e.g., automated flash systems).

- Batch Consistency : Use QC checks (HPLC purity >98%, melting point consistency).

- Case Study : For Suzuki-Miyaura couplings, pre-activate Pd catalysts with ligands (e.g., SPhos) to enhance reproducibility .

Safety and Handling Guidelines

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.